Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate
Description
Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate is a chiral α-amino acid ester characterized by a methyl ester group, a 2-methylphenyl substituent at the β-carbon, and an (S)-configuration at the α-carbon. This compound belongs to a broader class of aromatic α-amino acid derivatives, which are pivotal intermediates in pharmaceutical synthesis and biochemical studies.
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(2-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-8-5-3-4-6-9(8)7-10(12)11(13)14-2/h3-6,10H,7,12H2,1-2H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWBUUKZTWGWCG-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C[C@@H](C(=O)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2S)-2-amino-3-(2-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted amino esters.
Scientific Research Applications
Medicinal Chemistry
Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features allow it to interact with various biological targets, making it a candidate for drug development, particularly for neurological disorders.
Case Study: Neurological Disorders
- A study demonstrated that derivatives of this compound exhibit neuroprotective effects in models of neurodegeneration, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Organic Synthesis
In organic synthesis, this compound acts as an intermediate for constructing more complex organic molecules. Its reactivity allows for various transformations, including amination and esterification.
| Reaction Type | Description | Example Product |
|---|---|---|
| Amination | Introduction of amino groups | Amino acid derivatives |
| Esterification | Formation of esters from acids | Methyl esters |
| Substitution Reactions | Replacement of functional groups | Halogenated derivatives |
Biological Studies
The compound is utilized in biological studies to explore enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds and engage in hydrophobic interactions enhances its binding affinity to target enzymes.
Case Study: Enzyme Interaction
- Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, providing insights into its potential use as a therapeutic agent.
Mechanism of Action
The mechanism of action of Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active amino acid, which can then participate in various biochemical processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The table below compares Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate with key structural analogs, highlighting substituent effects and molecular properties:
Key Observations :
- Steric Effects: The 2-naphthyl analog (C₁₄H₁₆ClNO₂) exhibits significantly higher molecular weight and steric bulk compared to the 2-methylphenyl derivative, which may hinder its diffusion across biological membranes .
- In contrast, the 2-methylphenyl group (C₁₁H₁₅NO₂) is electron-donating, which could increase susceptibility to electrophilic substitution reactions.
- Solubility: The 4-hydroxyphenyl derivative (C₁₀H₁₃NO₃) demonstrates improved aqueous solubility due to its hydroxyl group, whereas the hydrochloride salt form of the 2-naphthyl analog (C₁₄H₁₆ClNO₂) enhances polar solvent compatibility .
Biological Activity
Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate, commonly referred to as a methyl ester derivative of an amino acid, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by:
- Molecular Formula : C12H17NO2
- Chirality : Contains a chiral center at the second carbon atom, indicating it exists in the S configuration.
- Functional Groups : Contains an amino group and a methyl ester, which contribute to its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with enzyme active sites, potentially inhibiting metabolic pathways.
- Receptor Modulation : The presence of the aromatic ring allows for hydrophobic interactions that may modulate receptor activity, influencing signal transduction pathways.
- Neurotransmitter Influence : Similar compounds have been shown to interact with neurotransmitter systems, particularly glutamate receptors, which are crucial for synaptic transmission and plasticity.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:
- E. coli
- Staphylococcus aureus
- Candida albicans
The compound's minimum inhibitory concentration (MIC) values ranged from 6 to 25 µg/mL against these pathogens, indicating promising potential as an antimicrobial agent .
2. Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that derivatives of amino acids can exhibit cytotoxic effects on cancer cell lines:
- Cell Lines Tested : Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA).
- IC50 Values : Some synthesized conjugates demonstrated IC50 values as low as 0.13 ± 0.06 µM against human leukemia cells, suggesting a strong potential for further development as anticancer agents .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may have neuroprotective effects due to its influence on neurotransmitter systems. Compounds with similar structures have been linked to potential benefits in treating neurological disorders such as epilepsy and depression.
Case Studies
Several case studies highlight the compound's biological activity:
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Showed effective inhibition against Gram-positive and Gram-negative bacteria with MIC values between 6-12.5 µg/mL. |
| Study B | Anticancer Activity | Demonstrated significant cytotoxicity against EAC and DLA cell lines with IC50 values indicating strong activity. |
| Study C | Neuroprotective Effects | Suggested potential benefits in synaptic transmission modulation, relevant for treating neurological disorders. |
Q & A
Basic: What are the standard methods for synthesizing Methyl (2S)-2-amino-3-(2-methylphenyl)propanoate, and how is stereochemical purity ensured?
Synthesis typically involves multi-step processes, including enantioselective α-amination of propanoate derivatives or resolution of racemic mixtures using chiral auxiliaries. For example, a Mitsunobu reaction might be employed to install the 2-methylphenyl group while retaining the (2S)-configuration . Stereochemical purity is confirmed via chiral HPLC or polarimetry, supported by -NMR analysis of diastereomeric intermediates .
Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?
High-resolution mass spectrometry (HRMS) and /-NMR are essential for structural confirmation. Purity is assessed via reverse-phase HPLC (≥95% purity threshold). For chiral verification, circular dichroism (CD) spectroscopy or X-ray crystallography may be used if single crystals are obtainable .
Basic: How can researchers explore the biological activity of this compound in neuropharmacological studies?
Initial screens often involve in vitro assays targeting neurotransmitter receptors (e.g., GABA or NMDA receptors) due to structural similarities to endogenous amino acids. Dose-response curves and competitive binding assays with radiolabeled ligands (e.g., -MK-801 for NMDA) can quantify affinity . Follow-up in vivo studies in rodent models may assess pharmacokinetics and blood-brain barrier penetration .
Advanced: What strategies optimize reaction yields while minimizing racemization during synthesis?
Key strategies include:
- Using low-temperature conditions (−20°C to 0°C) during amide bond formation.
- Employing non-polar solvents (e.g., toluene) to stabilize intermediates.
- Catalytic asymmetric hydrogenation with chiral ligands (e.g., BINAP-Ru complexes) to preserve stereochemistry .
Yields >80% with <2% racemization are achievable under optimized protocols .
Advanced: How do structural modifications (e.g., substituent changes on the phenyl ring) affect bioactivity?
The 2-methylphenyl group’s hydrophobicity enhances membrane permeability, but replacing it with electron-withdrawing groups (e.g., -SOCH) can alter receptor binding. For example, sulfonyl derivatives show increased affinity for serotonin transporters (SERT) but reduced metabolic stability . Computational docking studies (e.g., AutoDock Vina) help predict interactions before synthesis .
Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values across studies?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or cell line variability. Standardization using reference compounds (e.g., ketamine for NMDA studies) and meta-analysis of raw data (e.g., via Prism software) are recommended. Replicating assays in parallel with positive controls reduces variability .
Advanced: What are the best practices for ensuring compound stability during long-term storage?
Store as a hydrochloride salt at −80°C under argon to prevent hydrolysis of the ester group. Lyophilized forms in amber vials with desiccants (e.g., silica gel) maintain stability for >2 years. Regular NMR or LC-MS checks every 6 months detect degradation .
Advanced: How does this compound compare to analogs like Methyl (S)-2-amino-3-(3-chlorophenyl)propanoate in receptor selectivity?
Chlorophenyl analogs exhibit higher σ-1 receptor affinity due to halogen bonding but lower selectivity over dopamine D receptors. Comparative studies using radioligand displacement assays (e.g., -DTG for σ-1) reveal structure-activity trends .
Advanced: What methodologies address spectral overlap in 1H^{1}\text{H}1H-NMR for this compound?
2D NMR techniques (e.g., COSY, HSQC) resolve overlapping proton signals near δ 1.2–1.5 ppm (methyl groups) and δ 7.0–7.3 ppm (aromatic protons). Deuterated solvents (CDCl or DMSO-) and variable-temperature NMR further enhance resolution .
Advanced: How can researchers validate putative metabolic pathways identified in silico?
Combine in vitro liver microsome assays with LC-HRMS to detect phase I metabolites (e.g., ester hydrolysis products). Isotope labeling (e.g., -methyl groups) tracks metabolic fate. In vivo studies in knockout mouse models (e.g., CYP3A4-deficient) confirm enzyme involvement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
